molecular formula C17H12FNO3 B11387460 N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387460
M. Wt: 297.28 g/mol
InChI Key: LAXWYNLAKXJYPJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where 4-fluoroaniline is reacted with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. The choice of solvents and reagents may also be adjusted to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit the activity of enzymes like kinases or proteases.

    Pathways Involved: The compound may modulate signaling pathways such as the MAPK/ERK pathway, leading to the regulation of cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-fluorophenyl)benzamide

Uniqueness

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12FNO3

Molecular Weight

297.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H12FNO3/c1-10-2-7-13-14(20)9-16(22-15(13)8-10)17(21)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,21)

InChI Key

LAXWYNLAKXJYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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